In-Depth Technical Guide: 1-Methyl-2-oxoindoline-5-carboxylic acid (CAS 167627-05-6)
In-Depth Technical Guide: 1-Methyl-2-oxoindoline-5-carboxylic acid (CAS 167627-05-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-oxoindoline-5-carboxylic acid is a heterocyclic organic compound featuring a core oxindole structure. The oxindole scaffold is a prominent privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential areas of biological investigation for 1-Methyl-2-oxoindoline-5-carboxylic acid. While specific experimental data for this particular compound is limited in publicly accessible literature, this document consolidates available information and provides a framework for its further study and application in research and drug development.
Core Properties
The fundamental physicochemical properties of 1-Methyl-2-oxoindoline-5-carboxylic acid are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value |
| CAS Number | 167627-05-6 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid |
| Appearance | Solid (predicted) |
| Storage Temperature | Room Temperature |
Proposed Synthetic Pathway
Experimental Protocol:
Step 1: Esterification of 4-Amino-3-methylbenzoic acid
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Objective: To protect the carboxylic acid functional group as a methyl ester.
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Procedure: To a solution of 4-amino-3-methylbenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, neutralize the reaction mixture and extract the product, methyl 4-amino-3-methylbenzoate, with an organic solvent. Purify the product by column chromatography.[5]
Step 2: Sandmeyer Reaction
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Objective: To convert the amino group to a chloro group.
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Procedure: Dissolve the methyl 4-amino-3-methylbenzoate in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Add the cold diazonium salt solution to the cuprous chloride solution. Allow the reaction to warm to room temperature and then heat to ensure complete reaction. Extract the product, methyl 4-chloro-3-methylbenzoate, and purify.
Step 3: Radical Bromination
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Objective: To introduce a bromine atom at the benzylic position.
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Procedure: Dissolve methyl 4-chloro-3-methylbenzoate in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture under irradiation with a UV lamp until the starting material is consumed. After cooling, filter off the succinimide and concentrate the filtrate. The crude product, methyl 3-(bromomethyl)-4-chlorobenzoate, can be purified by crystallization or chromatography.
Step 4: Cyanation
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Objective: To displace the bromine with a cyanide group.
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Procedure: React the methyl 3-(bromomethyl)-4-chlorobenzoate with sodium cyanide in a polar aprotic solvent like DMSO. Heat the reaction mixture to facilitate the nucleophilic substitution. After completion, pour the reaction mixture into water and extract the product, methyl 4-chloro-3-(cyanomethyl)benzoate.
Step 5: Reductive Cyclization
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Objective: To form the oxindole ring.
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Procedure: Subject the methyl 4-chloro-3-(cyanomethyl)benzoate to reductive cyclization conditions. This can be achieved using a reducing agent like zinc dust in acetic acid or through catalytic hydrogenation. This step will reduce the nitrile and facilitate the intramolecular cyclization to form methyl 2-oxoindoline-5-carboxylate.
Step 6: N-Methylation
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Objective: To introduce a methyl group on the nitrogen atom of the oxindole ring.
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Procedure: Treat methyl 2-oxoindoline-5-carboxylate with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent like DMF or acetone.[6] The reaction will yield methyl 1-methyl-2-oxoindoline-5-carboxylate.
Step 7: Saponification
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Objective: To hydrolyze the methyl ester to the carboxylic acid.
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Procedure: Dissolve the methyl 1-methyl-2-oxoindoline-5-carboxylate in a mixture of methanol and water containing a base such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed.[7] After cooling, acidify the solution to precipitate the final product, 1-methyl-2-oxoindoline-5-carboxylic acid. The product can be collected by filtration and purified by recrystallization.
Potential Biological Significance and Therapeutic Applications
The oxindole core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[1][2][3] Derivatives of oxindole have been investigated and developed for various therapeutic areas, including oncology, neuroscience, and infectious diseases.
The substitution pattern on the oxindole ring plays a crucial role in determining the specific biological activity. For instance, many kinase inhibitors incorporate the oxindole scaffold.[4] Given this precedent, 1-methyl-2-oxoindoline-5-carboxylic acid could be a valuable intermediate for the synthesis of novel kinase inhibitors or other targeted therapies. The carboxylic acid moiety provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Proposed Experimental Workflow for Biological Evaluation
Due to the lack of specific biological data for 1-methyl-2-oxoindoline-5-carboxylic acid, a general workflow for its initial biological evaluation is proposed. This workflow is designed to identify potential biological targets and assess its preliminary activity profile.
Experimental Protocols:
1. In Vitro Screening:
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Primary Target-Based Screening: The compound should be screened against a panel of kinases, given the prevalence of the oxindole scaffold in kinase inhibitors. Assays such as LanthaScreen™, HTRF®, or AlphaScreen® can be employed to determine the IC₅₀ values against a diverse set of kinases.
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Phenotypic Screening: The compound can be tested in various cell-based assays to identify its effects on cellular processes. This could include cancer cell proliferation assays (e.g., MTT, SRB), neuronal cell viability assays, and antimicrobial susceptibility testing against a panel of bacteria and fungi.
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Receptor Binding Assays: Given the activity of some oxindoles on CNS receptors, screening against a panel of G-protein coupled receptors (GPCRs) and ion channels would be informative.
2. Secondary Assays and Mechanism of Action Studies:
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Hit Validation: Active compounds from the primary screens should be re-tested to confirm their activity.
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Dose-Response Studies: Determine the potency (EC₅₀ or IC₅₀) of the compound in relevant cell-based models.
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Mechanism of Action (MoA) Elucidation: For confirmed hits, further studies should be conducted to understand how they exert their biological effects. For example, if the compound shows anticancer activity, Western blotting can be used to investigate its effect on key signaling pathways.
3. In Vivo Evaluation:
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Pharmacokinetic (PK) Studies: If the in vitro data is promising, the compound's absorption, distribution, metabolism, and excretion (ADME) properties should be assessed in an animal model (e.g., mice or rats).
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Efficacy Studies: Based on the in vitro activity, the compound can be tested in relevant animal models of disease (e.g., tumor xenograft models for anticancer activity).
Conclusion
1-Methyl-2-oxoindoline-5-carboxylic acid represents a valuable chemical entity with potential for further development in medicinal chemistry. While direct experimental data on its biological activity is currently scarce, its structural features, particularly the oxindole core, suggest that it could serve as a key building block for the synthesis of novel therapeutic agents. The proposed synthetic pathway provides a rational approach for its preparation, and the outlined biological evaluation workflow offers a roadmap for elucidating its pharmacological profile. Further research into this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 4. tdcommons.org [tdcommons.org]
- 5. Methyl 3-amino-4-butanamido-5-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]

